L-Tryptophan methyl ester hydrochloride
CAS No.: 7524-52-9
Cat. No.: VC21538409
Molecular Formula: C12H15ClN2O2
Molecular Weight: 254.71 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 7524-52-9 |
---|---|
Molecular Formula | C12H15ClN2O2 |
Molecular Weight | 254.71 g/mol |
IUPAC Name | methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride |
Standard InChI | InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H/t10-;/m0./s1 |
Standard InChI Key | XNFNGGQRDXFYMM-PPHPATTJSA-N |
Isomeric SMILES | COC(=O)[C@H](CC1=CNC2=CC=CC=C21)[NH3+].[Cl-] |
SMILES | COC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl |
Canonical SMILES | COC(=O)C(CC1=CNC2=CC=CC=C21)[NH3+].[Cl-] |
Fundamental Properties and Chemical Identity
Chemical Structure and Basic Properties
L-Tryptophan methyl ester hydrochloride is a derivative of the essential amino acid L-tryptophan, where the carboxylic acid group has been esterified with methanol and the molecule exists as a hydrochloride salt. The compound has a molecular formula of C₁₂H₁₄N₂O₂·HCl and a molecular weight of 254.72 g/mol . It contains the characteristic indole ring structure that defines tryptophan and its derivatives, which consists of a benzene ring fused to a pyrrole ring.
The compound's full chemical name is (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid methyl ester hydrochloride, reflecting its stereochemistry and structural components. As the hydrochloride salt form of the methyl ester, it typically appears as a crystalline solid at room temperature .
Relationship to L-Tryptophan
L-Tryptophan is the largest and rarest of the genetically encoded amino acids found in proteins . Beyond its role in protein synthesis, L-tryptophan serves as a precursor to numerous biologically active compounds, including serotonin, melatonin, kynurenine, and NAD+ . The esterification and salt formation to create L-tryptophan methyl ester hydrochloride modifies the physical properties of the parent compound while preserving the core structure responsible for its biological activity.
L-Tryptophan was first synthesized in 1949, but by the early 1980s, chemical synthesis methods were replaced with fermentation procedures that significantly increased obtainable yields . This development made tryptophan and its derivatives more readily available for research and clinical applications.
Physical and Chemical Characteristics
Structural Features
L-Tryptophan methyl ester hydrochloride preserves the chirality of L-tryptophan, maintaining the S-configuration at the alpha carbon. The compound features three key structural components:
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The indole ring system, which contributes to its aromatic character
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The methyl ester group, which replaces the carboxylic acid of the parent amino acid
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The hydrochloride salt form, which enhances stability and solubility in certain solvents
The presence of the indole nitrogen and the primary amine group makes the compound capable of forming hydrogen bonds, which significantly influences its solubility behavior in different solvents.
Stability and Reactivity
Under normal conditions, L-tryptophan methyl ester hydrochloride is stable . The hydrochloride salt form generally improves shelf stability compared to the free base. According to safety data, no specific reactive hazards are known for this compound under standard laboratory conditions .
The compound contains reactive sites that can be utilized in various chemical transformations. The indole ring, particularly positions 2 and 6, can undergo electrophilic aromatic substitution reactions, as demonstrated in nitration studies . Additionally, the amine group can participate in acylation reactions, as shown in the preparation of N-α,N1-bis(trifluoroacetyl) derivatives .
Solubility Behavior and Thermodynamic Properties
Solubility in Various Solvents
A comprehensive study published in the Journal of Chemical & Engineering Data in 2024 investigated the solubility of L-tryptophan methyl ester hydrochloride in 12 different solvents across various temperatures . The research revealed significant variations in solubility depending on the solvent.
At 298.2 K (25°C), the solubility sequence in mole fraction (mol/mol) was:
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Methanol (0.033403)
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Water (0.011939)
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Ethanol (0.007368)
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n-Propanol (0.003708)
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n-Butanol (0.002632)
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Isobutanol (0.001716)
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sec-Butanol (0.001651)
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Isopropanol (0.001573)
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Propanone (0.000605)
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2-Butanone (0.000401)
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Ethyl acetate (0.000074)
This data demonstrates that methanol provides the highest solubility, while acetonitrile offers the lowest. The significant difference in solubility values—methanol's solubility is approximately 514 times greater than acetonitrile's—highlights the critical importance of solvent selection for processes involving this compound.
Temperature Effects on Solubility
The solubility of L-tryptophan methyl ester hydrochloride consistently increases with temperature across all tested solvents . This positive temperature coefficient of solubility is typical for many solid solutes in liquid solvents and provides valuable information for designing crystallization and separation processes.
The temperature-dependent solubility was studied across the range of 283.15 K to 323.15 K (approximately 10°C to 50°C) . This temperature range is particularly relevant for pharmaceutical processing conditions.
Factors Influencing Solubility
The research identified several key factors that influence the solubility behavior of L-tryptophan methyl ester hydrochloride:
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Empirical solvent polarity parameters (ET(30))
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Hydrogen bonding capabilities
These factors help explain the observed solubility trend across different solvents. The higher solubility in protic solvents like methanol and water suggests that hydrogen bonding plays a significant role in the solvation process. The polar nature of the compound, due to its amine and hydrochloride groups, contributes to its affinity for polar solvents.
Solubility Modeling
Three different models were employed to correlate the experimental solubility data:
The Akaike Information Criterion (AIC) was used to evaluate and compare these models, helping to identify the most suitable approach for predicting the solubility of L-tryptophan methyl ester hydrochloride across different conditions .
Furthermore, thermodynamic mixing characteristics calculated using the NRTL model indicated that the dissolution process is spontaneous and entropy-driven . This provides valuable insights into the underlying thermodynamic forces governing the compound's solubility behavior.
Synthesis and Preparation Methods
Standard Synthesis Pathway
A common method for synthesizing L-tryptophan methyl ester hydrochloride involves a two-step procedure:
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Conversion of L-tryptophan to its methyl ester hydrochloride through treatment with thionyl chloride (SOCl₂) and methanol at low temperature (-42°C)
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Optional further derivatization, such as reaction with trifluoroacetic anhydride to produce N-α,N1-bis(trifluoroacetyl)tryptophan derivatives
The first step involves the esterification of the carboxylic acid group of L-tryptophan under acidic conditions, with the resulting product isolated as the hydrochloride salt. This method is well-established and widely used in laboratory settings.
Chemical Modifications and Derivatives
The reactive nature of L-tryptophan methyl ester hydrochloride makes it a valuable starting material for synthesizing more complex tryptophan derivatives. One notable example is the regioselective nitration of N-α,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester, which can yield either 2-nitro or 6-nitro products depending on the reaction conditions:
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Nitration in acetic anhydride at 0°C provides N-α-trifluoroacetyl-2-nitro-L-tryptophan methyl ester in 67% yield
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Nitration in trifluoroacetic acid at 0°C yields N-α-trifluoroacetyl-6-nitro-L-tryptophan methyl ester in 69% yield
This regioselective control is highly valuable in synthetic organic chemistry, particularly for developing compounds with specific biological activities.
Research Applications and Significance
Research Utility
L-Tryptophan methyl ester hydrochloride is frequently used in laboratory settings for several purposes:
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As a protected form of tryptophan in peptide synthesis
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As a starting material for the synthesis of tryptophan derivatives with potential pharmaceutical applications
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In studies of solubility and crystallization that inform pharmaceutical manufacturing processes
The detailed solubility data collected for this compound contributes to a broader solubility database that can aid in developing and refining machine learning models for predicting solubility behavior of similar compounds .
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